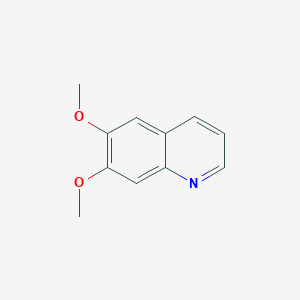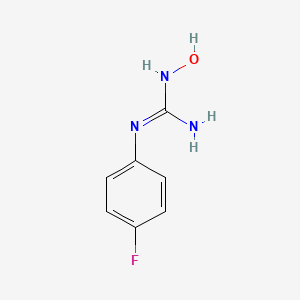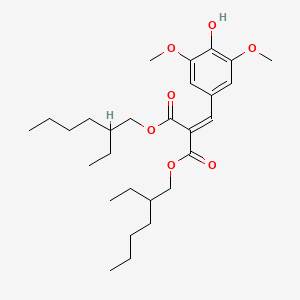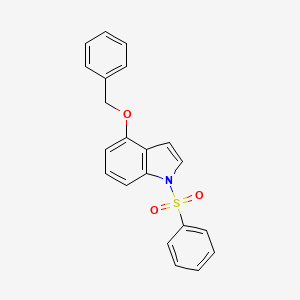
((S)-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol
Vue d'ensemble
Description
The compound ((S)-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol is a chemical compound with a complex structure. It is related to other compounds such as diphenyl-[(3S)-pyrrolidin-3-yl]methanol and (S)-phenyl(pyrrolidin-3-yl)methanol .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving a pyrrolidin-3-yl group attached to a phenylethyl group. The exact structure can be found in databases like PubChem .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be found in databases like PubChem . For example, the related compound 3-Pyrrolidinol has a refractive index of 1.49, a boiling point of 108-110 °C/8 mmHg, and a density of 1.076 g/mL at 20 °C .Applications De Recherche Scientifique
Catalytic Enantioselective Synthesis
An accessible prolinol-derived ligand, closely related to “((S)-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol”, has been applied in the catalytic enantioselective addition of terminal alkynes to cyclic imines. This method leads to chiral propargylic sulfamidates with high yields and excellent enantioselectivities under mild reaction conditions, demonstrating the compound's utility in asymmetric synthesis (Munck et al., 2017).
Organocatalysis in Michael Addition
Bis-(3,5-dimethylphenyl)((S)-pyrrolidin-2-yl)methanol, easily prepared from L-proline and structurally similar to the compound , was found to be an efficient bifunctional organocatalyst for the enantioselective Michael addition of malonate esters to nitroolefins. The products were isolated with good to high yields and up to 56% enantiomeric excesses, showcasing its potential in catalyzing asymmetric reactions (Lattanzi, 2006).
Electro-Optic Materials
In a study related to the development of electro-optic materials, a pyrrolidine-catalyzed condensation reaction was employed to synthesize product fulvenes from aldehydes and ketones in methanol/water mixtures. This process highlights the role of pyrrolidine-based catalysts in facilitating reactions that lead to materials with significant electro-optic properties, indicating potential applications in electronic and photonic devices (Coşkun & Erden, 2011).
Synthesis of Nickel Complexes for Ethylene Oligomerization
A study on the synthesis of nickel complexes with bidentate N,O-type ligands, including pyrrolidine derivatives, revealed their application in the catalytic oligomerization of ethylene. These complexes demonstrated high yields and were shown to be effective in producing mostly dimers and trimers of ethylene, underscoring their importance in industrial chemistry for polymer production (Kermagoret & Braunstein, 2008).
PQQ-Dependent Methanol Dehydrogenases
Research into methanol dehydrogenase (MDH) enzymes, which are crucial for methanol metabolism in methylotrophic bacteria, has revealed the significance of pyrrolidine-containing compounds. These studies have shown that certain MDHs, which use pyrroloquinoline quinone (PQQ) as a catalytic center, are more efficient when rare-earth elements replace traditional calcium cofactors. This finding suggests the potential for developing more efficient biocatalysts for industrial applications involving methanol (Keltjens et al., 2014).
Propriétés
IUPAC Name |
[(3S)-1-[(1S)-1-phenylethyl]pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11(13-5-3-2-4-6-13)14-8-7-12(9-14)10-15/h2-6,11-12,15H,7-10H2,1H3/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTYGPRJDFTUGU-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCC(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N2CC[C@@H](C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00454660 | |
| Record name | ((S)-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((S)-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol | |
CAS RN |
173724-95-3 | |
| Record name | ((S)-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

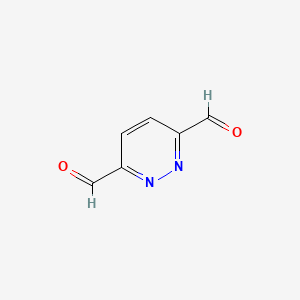

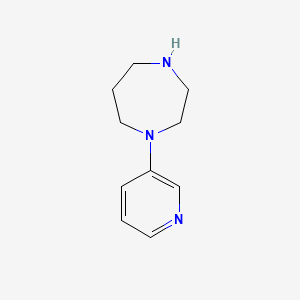
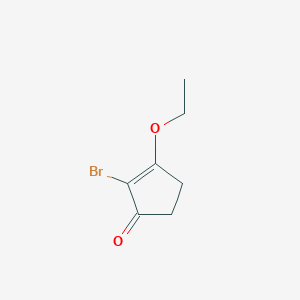
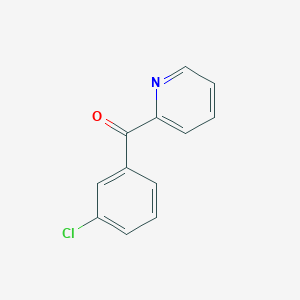
![4-Chloroimidazo[1,2-a]quinoxaline](/img/structure/B1600370.png)
